Maackiain

Antimycobacterial Tuberculosis Natural Products

Research challenge: Sourcing a pterocarpan phytoalexin with validated MAO-B selectivity and defined antimycobacterial potency for mechanistic studies. This compound directly resolves the need for a well-characterized substrate with documented detoxification pathways and formulation-dependent pharmacokinetics. - 126-fold selectivity for MAO-B (IC50 680 nM) over MAO-A, enabling targeted Parkinson's research. - 2× greater potency vs. medicarpin against M. tuberculosis H37Ra (MIC 50 vs. 100 μg/mL). - Extract-based formulation enhances absorption, a key parameter for in vivo studies.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B7765809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaackiain
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
InChIInChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
InChIKeyHUKSJTUUSUGIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maackiain: Pterocarpan Phytoalexin Profile


Maackiain is a pterocarpan-class isoflavonoid phytoalexin produced by numerous leguminous plant genera including Maackia, Sophora, Caragana, Trifolium, and Millettia, with molecular formula C16H12O5 and molecular weight 284.26 g/mol [1]. It functions as an inducible antimicrobial defense compound in plants while also exhibiting a broad spectrum of mammalian pharmacological activities encompassing anti-inflammatory, anti-cancer, antifungal, neuroprotective, and anti-allergic effects [2]. Recent comprehensive reviews document its isolation from Traditional Chinese Medicine herbs including Sophora flavescens Aiton, Spatholobus suberectus Dunn, and Paeonia lactiflora Pall [1]. Critically, maackiain exhibits selective cytotoxicity profiles and demonstrates quantifiable differences from its closest structural analogs such as medicarpin and pisatin in specific bioassays, which constitutes the basis for scientific selection [2].

1 Phytoalexin natural product for antimicrobial screening studies
2 MAO-B pathway research tool with reported selectivity context
3 Phytoalexin detoxification mechanism investigation
4 Formulation-dependent pharmacokinetic research (extract vs. pure compound)

Why Maackiain Is Not Interchangeable with Analogs


Although maackiain shares the pterocarpan backbone with medicarpin, pisatin, phaseollin, and glyceollin isomers—all of which function as legume phytoalexins—these compounds exhibit demonstrably divergent bioactivity profiles, metabolic stability characteristics, and target selectivity that preclude functional interchangeability [1]. Specifically, maackiain differs from medicarpin in the presence of a methylenedioxy bridge at the C8–C9 position, a structural feature that significantly influences antifungal potency, enzymatic detoxification susceptibility, and mammalian enzyme inhibition profiles [2][3]. Furthermore, maackiain's pharmacokinetic behavior is uniquely influenced by its formulation context, with extract-based administration yielding markedly different absorption characteristics compared to the pure compound [4]. These differences mandate compound-specific, data-driven selection rather than class-based substitution.

! Methylenedioxy bridge alters MAO enzyme selectivity; medicarpin and non-methylenedioxy pterocarpans lack comparable isoform bias.
! Detoxification susceptibility differs from pisatin and phaseollin; antifungal potency ranking may not transfer across analogs.
! Extract-based formulation PK profile may shift away from pure compound exposure; absorption and gender differences require independent verification.

Quantitative Differentiation Evidence vs. Analogs


Antimycobacterial Potency Advantage Over Medicarpin

In a direct comparative study of isoflavonoid isolates from Derris indica stems and roots, maackiain demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium tuberculosis H37Ra, representing a 2-fold improvement in potency relative to medicarpin, which exhibited an MIC of 100 μg/mL under identical assay conditions [1]. Both compounds were tested alongside the reference standard isoniazid (MIC 0.04–0.09 μg/mL) and kanamycin sulfate (MIC 2–5 μg/mL), establishing a consistent comparative baseline for pterocarpan activity ranking [1].

Antimycobacterial MIC
Head-to-head
Maackiain MIC 50 μg/mL vs. medicarpin 100 μg/mL (M. tuberculosis H37Ra)
Supports antimicrobial screening context and compound prioritization review
Data from single comparative study; reference drugs isoniazid/kanamycin included
Antimycobacterial Tuberculosis Natural Products

MAO-B Selective Inhibition Profile

Maackiain exhibits potent and highly selective inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC50 of 680 nM, while showing minimal activity against MAO-A with an IC50 of 85,800 nM, yielding a selectivity index of approximately 126-fold favoring MAO-B [1]. This selectivity profile is directly attributable to the methylenedioxy substituent on the pterocarpan scaffold and is not observed with non-methylenedioxy pterocarpans such as medicarpin [1]. The assay employed baculovirus-expressed recombinant human enzymes with a 10-minute preincubation period followed by benzylamine substrate addition [1].

MAO-B selectivity
Class-level
MAO-B IC50 680 nM; MAO-A IC50 85,800 nM; selectivity ~126-fold
Supports MAO-B pathway research context; attributed to methylenedioxy group
Recombinant human enzyme assay; BindingDB-curated data
Monoamine Oxidase Neuroprotection Enzyme Inhibition

Intrinsic Antifungal Toxicity vs. Detoxification Metabolites

In a direct toxicity comparison using fungal isolates of Nectria haematococca and Saccharomyces cerevisiae that lack maackiain degradation capacity, unmodified (−)-maackiain exhibited greater antifungal toxicity than both the cis and trans epimers of its 1a-hydroxylated dienone detoxification product [1]. Specifically, the trans epimer was less toxic than the cis form, and both epimers were significantly less toxic than the parent maackiain molecule [1]. This detoxification pathway, catalyzed by fungal pathogens including Cercospora medicaginis, converts the active phytoalexin into substantially less toxic metabolites [1].

Antifungal toxicity rank
Head-to-head
Toxicity: maackiain > cis-1aOH-dienone > trans-1aOH-dienone
Supports phytoalexin detoxification pathway research and SAR studies
Fungal isolates lacking degradation capacity; epimer-specific differences reported
Antifungal Phytoalexin Fungal Detoxification

Extract-Enhanced Absorption vs. Pure Compound

Pharmacokinetic studies in rats demonstrate that (−)-maackiain absorption is significantly increased when administered as a component of Sophora tonkinensis extract (SKI3301) compared to administration of the pure compound alone [1]. This enhancement is attributed to increased solubility conferred by co-administered extract components and/or reduced metabolic degradation by other phytochemical constituents [1]. Notably, after oral administration of the extract at 200–1000 mg/kg, maackiain exhibited non-linear pharmacokinetics due to saturation of gastrointestinal absorption, a phenomenon not observed with the pure compound at equivalent doses [1]. Additionally, a significant gender difference in maackiain pharmacokinetics was observed in rats, whereas the other three marker compounds (trifolirhizin, sophoranone, and ABF) showed no such gender disparity [1].

Formulation absorption
Head-to-head
Extract form increased absorption vs. pure compound; non-linear PK at 200–1000 mg/kg; gender difference observed
Supports formulation-exposure review and experimental design considerations
Rat PK study; exact fold-change not reported in abstract; requires independent validation
Pharmacokinetics Bioavailability Formulation

Application Scenarios with Selection Advantage


MAO-B Inhibitor Screening for Neurodegenerative Disease

Maackiain's 126-fold selectivity for MAO-B (IC50 = 680 nM) over MAO-A (IC50 = 85,800 nM) positions it as a mechanistically valuable compound for investigating MAO-B-specific pathways in Parkinson's disease and other neurodegenerative conditions [1]. Unlike non-selective or MAO-A-preferring natural products, maackiain enables targeted interrogation of MAO-B contributions without confounding MAO-A-mediated effects on peripheral catecholamine metabolism, a differentiation that is directly quantifiable via the 126-fold selectivity ratio [1].

Antimycobacterial Lead Prioritization by Potency

In antimycobacterial screening cascades, maackiain's MIC of 50 μg/mL against M. tuberculosis H37Ra provides a 2-fold potency advantage over medicarpin (MIC = 100 μg/mL), enabling compound prioritization based on empirical potency ranking rather than structural class assumptions [2]. This quantifiable difference supports rational selection of maackiain over medicarpin for follow-up structure-activity relationship studies, medicinal chemistry optimization, or mechanism-of-action investigations targeting mycobacterial vulnerabilities [2].

Fungal Phytoalexin Detoxification Pathway Studies

Maackiain serves as a well-characterized substrate for investigating fungal phytoalexin detoxification mechanisms, with established metabolic pathways including 1a-hydroxylation to cis- and trans-dienone epimers that exhibit reduced antifungal toxicity compared to the parent compound [3]. This defined detoxification cascade, elucidated using fungal pathogens of alfalfa including Cercospora medicaginis, provides a validated experimental system for studying fungal virulence factor expression, host-pathogen co-evolution, and the biochemical basis of phytoalexin tolerance [3].

In Vivo Pharmacokinetics with Formulation Impact

For in vivo experimental designs where maackiain systemic exposure must be controlled or optimized, the documented absorption enhancement conferred by extract-based formulation versus pure compound administration provides an evidence-based framework for formulation selection [4]. The observed non-linear pharmacokinetics at oral extract doses of 200–1000 mg/kg due to gastrointestinal absorption saturation, and the gender-specific pharmacokinetic differences unique to maackiain among co-administered marker compounds, constitute critical experimental design parameters not applicable to other pterocarpan analogs [4].

Application
Selection Property
Validation Focus
MAO-B pathway research
Isoform selectivity context
IC50 and selectivity ratio verification
Antimycobacterial screening studies
Antimicrobial potency ranking context
MIC endpoint review
Fungal phytoalexin detoxification studies
Detoxification metabolite profiling
Toxicity ranking validation
Pharmacokinetic formulation-exposure studies
Formulation-dependent exposure context
Absorption and gender-difference review
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